Furbenicillin

Anti-Pseudomonal Activity MIC Carbenicillin

Sourcing a reliable anti-pseudomonal penicillin with reproducible bioactivity is a persistent challenge in antibiotic research. Furbenicillin addresses this with quantifiably superior potency: it inhibits 90% of P. aeruginosa strains at 8 µg/mL and is 4-16× more active than carbenicillin against clinical isolates. Its distinct PBP-binding profile makes it an essential comparator for resistance studies. - ≥99.9% purity (USP/EP/BP) ensures batch-to-batch reproducibility. - Validated HPLC methods & characterization data provided with every shipment. - Bulk and custom pack sizes available for preclinical and in vitro workflows.

Molecular Formula C22H22N4O7S
Molecular Weight 486.5 g/mol
Cat. No. B1254309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurbenicillin
Synonyms6-(D-alpha(3-(2-furoyl)ureido)phenylacetamido)penicillinic acid potassium salt
BL-P1597
furbenicillin
furbenicillin, (2S-(2alpha,5alpha,6beta))-isomer
furbenicillin, monopotassium salt
Molecular FormulaC22H22N4O7S
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C
InChIInChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)/t13-,14+,15-,19+/m0/s1
InChIKeyAWBJVSUGLZFBOG-QCUYGVNKSA-N
Commercial & Availability
Standard Pack Sizes5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furbenicillin (BL-P1597) Antibiotic Overview


Furbenicillin is a semisynthetic, broad-spectrum acylureido-penicillin antibiotic developed for the treatment of serious Gram-negative bacterial infections, with a specific focus on Pseudomonas aeruginosa [1]. It is a derivative of ampicillin, classified within the ureidopenicillin subgroup [2]. Its primary mechanism of action involves binding to and inhibiting essential penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, leading to cell lysis and death [3]. The compound is typically formulated as a sodium or potassium salt for intravenous administration due to poor oral bioavailability and is primarily excreted via the urinary tract [4].

Designed for Gram-negative antibacterial research, with focus on P. aeruginosa models
Penicillin-binding protein (PBP) inhibition mechanism for bacterial cell wall synthesis studies
Supplied as sodium or potassium salt for intravenous administration research; poor oral bioavailability

Furbenicillin Key Differentiators


While furbenicillin is grouped with other anti-pseudomonal penicillins like carbenicillin, piperacillin, and azlocillin, assuming they are interchangeable is a critical procurement error. The acylureido side chain of furbenicillin imparts a distinct binding affinity profile to penicillin-binding proteins (PBPs), particularly in E. coli and Pseudomonas species [1]. This results in quantifiable differences in both in vitro potency against specific pathogens like P. aeruginosa and in vivo pharmacokinetic behavior compared to its analogs [2]. For example, despite being in the same class, furbenicillin demonstrates a different spectrum of activity against certain enterobacteria [3]. The following evidence establishes that furbenicillin occupies a specific performance niche, making direct substitution without understanding these differentials a potential risk to research reproducibility and clinical efficacy.

Furbenicillin
PBP binding profile differs from other ureidopenicillins (azlocillin, mezlocillin, piperacillin), potentially altering bactericidal kinetics and target engagement.
Furbenicillin
Anti-pseudomonal activity context varies significantly from carbenicillin; assuming class-equivalent potency may compromise model reproducibility.
Furbenicillin
Pharmacokinetic profile (half-life, renal excretion) may shift dosing interval requirements compared to other acylureido-penicillins in in vivo models.

Furbenicillin Comparative Evidence


Anti-Pseudomonal Potency vs. Carbenicillin

Multiple studies confirm furbenicillin is significantly more potent against Pseudomonas aeruginosa than the first-generation anti-pseudomonal penicillin, carbenicillin. A laboratory study reported that furbenicillin's anti-pseudomonal activity is 4-16 times greater than that of carbenicillin [1]. This superior potency was corroborated in a clinical evaluation where furbenicillin demonstrated an effective rate of over 90% in treating infections caused by P. aeruginosa and E. coli [2]. This substantial difference in potency directly translates to a potential for lower effective doses and improved treatment outcomes against this notoriously difficult-to-treat pathogen.

Anti-Pseudomonal Activity vs Carbenicillin
Head-to-head
4- to 16-fold higher anti-P. aeruginosa activity than carbenicillin
Supports P. aeruginosa model selection
Data to verify
Anti-Pseudomonal Activity MIC Carbenicillin

P. aeruginosa Efficacy vs. Piperacillin and Azlocillin

In a study evaluating 19 antimicrobial agents against 40 clinical strains of P. aeruginosa, furbenicillin demonstrated high activity. At a concentration of 8 μg/ml, furbenicillin inhibited 90% of the tested strains, compared to 85% for piperacillin and 92.5% for azlocillin [1]. This positions furbenicillin's activity between its two most closely related analogs, piperacillin and azlocillin, in this specific assay. Furthermore, a comparative study against 191 strains of enterobacteria and pseudomonas confirmed that furbenicillin and other ureido penicillins exhibit higher inhibitory and bactericidal activity than carbenicillin against Pseudomonas strains [2].

Strain Inhibition at 8 µg/mL
Head-to-head
Inhibited 90% of P. aeruginosa strains; piperacillin 85%, azlocillin 92.5% (n=40)
Reported rank among tested ureidopenicillins
Clinical isolates, assay-specific
Pseudomonas aeruginosa MIC90 Acylureido-penicillins

E. coli PBP Affinity vs. Ureidopenicillins

A study on the affinity of furbenicillin to the essential penicillin-binding proteins (PBPs) of E. coli K-12 revealed a unique binding profile compared to other ureidopenicillins. Furbenicillin bound to all three essential PBPs (PBP 1b, PBP 2, and PBP 3) with IC50 values of 4.55 mg/L, 0.37 mg/L, and 0.06 mg/L, respectively [1]. Importantly, the affinities for these three proteins were 2.5-fold, 3.5-fold, and 2.5-fold higher than those of azlocillin, respectively [1]. In contrast, while mezlocillin and piperacillin showed higher affinity for PBP 3 than furbenicillin, their affinities for PBP 1b and PBP 2 were substantially lower [2].

E. coli PBP Affinity Profile
Head-to-head
PBP 1b IC50 4.55 mg/L, PBP 2 0.37 mg/L, PBP 3 0.06 mg/L; 2.5–3.5-fold higher affinity than azlocillin
Supports differential target engagement studies
E. coli K-12 membrane assay
Penicillin-Binding Proteins IC50 Ureidopenicillin

Human Pharmacokinetics and Renal Excretion

The pharmacokinetic profile of furbenicillin in normal human subjects following intravenous bolus injection was characterized using a two-compartment open model. The mean elimination half-life (T1/2β) was determined to be 1.08 hours, with a mean peak serum level of 178.3 mg/L [1]. Over a 24-hour period, 29.63% of the administered dose was recovered unchanged in the urine [1]. A separate product monograph corroborates the high urine concentrations achievable, noting that after a 2g intravenous infusion, urine drug concentrations can reach 2,600 mg/L, with 39% of the dose excreted unchanged in urine over 12 hours [2]. These parameters define the dosing frequency required to maintain therapeutic levels and confirm the drug's primary renal elimination pathway.

Human Pharmacokinetics
Class-level
Elimination half-life 1.08 h; 29.63% dose excreted unchanged in urine over 24 h
Supports in vivo dosing interval design
Healthy volunteer data, HPLC
Pharmacokinetics Half-Life Urinary Excretion

Furbenicillin Applications


In Vitro P. aeruginosa Susceptibility Studies

Given its quantifiably high and well-documented activity against P. aeruginosa [1], furbenicillin is an ideal agent for in vitro studies examining susceptibility patterns, resistance development, and synergy testing. Its specific activity profile, which can be 4-16 times higher than carbenicillin [2], makes it a valuable comparator when assessing the efficacy of novel anti-pseudomonal compounds or when characterizing clinical isolates with varying degrees of resistance. Its distinct PBP binding profile in E. coli also makes it a useful tool for studying beta-lactam target interactions [3].

Clinical Treatment of P. aeruginosa and E. coli

Furbenicillin's primary clinical application is for treating serious infections caused by susceptible strains of P. aeruginosa and E. coli, where it has demonstrated over 90% efficacy [2]. The high urinary concentrations achieved [4] make it a rational choice for complicated urinary tract infections caused by these Gram-negative rods. Its procurement should be prioritized in hospital settings with documented susceptibility of local P. aeruginosa isolates to acylureido-penicillins, as indicated by the high inhibition rates at clinically relevant concentrations [1].

Pharmacokinetic Modeling and In Vivo Efficacy

The well-defined pharmacokinetic parameters of furbenicillin, including an elimination half-life of 1.08 hours [5], provide a solid foundation for designing animal studies. Researchers can utilize this data to calculate appropriate dosing regimens to achieve targeted plasma concentrations for investigating efficacy in various infection models. The drug's primary renal excretion and high urine concentration [4] also make it a strong candidate for studying the pharmacokinetics and pharmacodynamics (PK/PD) of beta-lactams in renal and urinary tract infection models.

Application
Selection Property
Validation Focus
P. aeruginosa susceptibility studies
Reported anti-pseudomonal activity context
Susceptibility breakpoint review
Gram-negative infection model research
Target engagement profile
Model efficacy endpoint review
PK/PD modeling research
Renal elimination profile
Exposure-response model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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